![molecular formula C10H13FO2 B2581790 1-(2,2-Dimethoxyethyl)-3-fluorobenzene CAS No. 1303889-62-4](/img/structure/B2581790.png)
1-(2,2-Dimethoxyethyl)-3-fluorobenzene
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Overview
Description
“1-(2,2-Dimethoxyethyl)-3-fluorobenzene” is a chemical compound with the CAS Number: 1269151-82-7 . It has a molecular weight of 184.21 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a study describes the synthesis of (2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole . The synthesis started from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate . Another study describes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethoxyethyl)-3-fluorobenzene” can be represented by the InChI code: 1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“1-(2,2-Dimethoxyethyl)-3-fluorobenzene” is a liquid at room temperature . It has a molecular weight of 184.21 .Scientific Research Applications
Organometallic Chemistry and Catalysis
1-(2,2-Dimethoxyethyl)-3-fluorobenzene and its derivatives are noted for their role in organometallic chemistry. Fluorobenzenes like this compound are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their structure allows for weak binding to metal centers, making them suitable as non-coordinating solvents or easily displaced ligands. This property is particularly useful in the synthesis and characterization of well-defined complexes, and these compounds have been explored for their potential in organic synthesis through reactions such as C-H and C-F bond activation (Pike, Crimmin, & Chaplin, 2017).
Photophysics and Material Sciences
These compounds have significant applications in photophysics and material sciences. For instance, the complex hydrogen bonding network in derivatives of 1-(2,2-Dimethoxyethyl)-3-fluorobenzene results in the formation of cofacial trimers, dimers, and monomers, providing a unique opportunity to study the effect of aggregation on the photophysics of these compounds. This understanding is crucial in the development of new materials with specific light absorption and emission properties (Levitus et al., 2001).
Hydrophobicity in Chemical Interactions
The study of fluorobenzenes like 1-(2,2-Dimethoxyethyl)-3-fluorobenzene provides insights into the hydrophobicity of chemical interactions. These compounds exhibit a progressive hydrophobicity, impacting their interactions with other molecules and their solvation behavior. Understanding these interactions is crucial for applications in various fields including pharmaceuticals, where the hydrophobicity of a compound can significantly influence its behavior in biological systems (Kumar, Mahato, Dixit, & Patwari, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPIQPODVNMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC(=CC=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-3-fluorobenzene |
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